molecular formula C6H5NOS B13472134 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one

Cat. No.: B13472134
M. Wt: 139.18 g/mol
InChI Key: YWWMJWVJBMCDNA-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is an organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a prop-2-yn-1-yl group attached to the thiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one typically involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate . This reaction proceeds under mild conditions and results in the formation of the thiazole ring. The reaction can be catalyzed by various reagents, including acids and bases, to enhance the yield and selectivity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: The prop-2-yn-1-yl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the prop-2-yn-1-yl group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazoles with different functional groups.

Scientific Research Applications

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Prop-2-yn-1-yl)-2,3-dihydro-1,3-thiazol-2-one is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct reactivity and biological activity. Its prop-2-yn-1-yl group also allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

3-prop-2-ynyl-1,3-thiazol-2-one

InChI

InChI=1S/C6H5NOS/c1-2-3-7-4-5-9-6(7)8/h1,4-5H,3H2

InChI Key

YWWMJWVJBMCDNA-UHFFFAOYSA-N

Canonical SMILES

C#CCN1C=CSC1=O

Origin of Product

United States

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